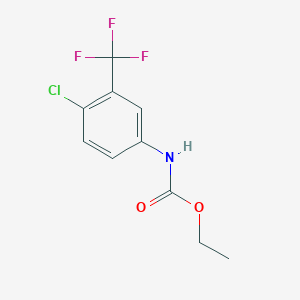

4-chloro-3-trifluorométhylcarbanilate d'éthyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ethyl 4-chloro-3-trifluoromethylcarbanilate has several scientific research applications:

Mécanisme D'action

Target of Action

The primary targets of Ethyl 4-chloro-3-trifluoromethylcarbanilate are RAF kinases and receptor tyrosine kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation .

Mode of Action

As a kinase inhibitor, Ethyl 4-chloro-3-trifluoromethylcarbanilate interacts with its targets by binding to the kinase domain, thereby inhibiting the phosphorylation and activation of downstream signaling pathways . This results in the inhibition of cell growth and proliferation .

Biochemical Pathways

The compound affects the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway . The RAF/MEK/ERK pathway is involved in cell division and differentiation, while the VEGFR/PDGFR pathway plays a role in angiogenesis . Inhibition of these pathways leads to the suppression of tumor growth .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good absorption and distribution properties

Result of Action

The inhibition of RAF kinases and receptor tyrosine kinases by Ethyl 4-chloro-3-trifluoromethylcarbanilate leads to the suppression of cell growth and proliferation, as well as angiogenesis . This can result in the shrinkage of tumors and the inhibition of metastasis .

Action Environment

The action, efficacy, and stability of Ethyl 4-chloro-3-trifluoromethylcarbanilate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its action .

Méthodes De Préparation

Ethyl 4-chloro-3-trifluoromethylcarbanilate can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-3-trifluoromethylaniline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Analyse Des Réactions Chimiques

Ethyl 4-chloro-3-trifluoromethylcarbanilate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

Ethyl 4-chloro-3-trifluoromethylcarbanilate can be compared with similar compounds such as:

Ethyl 4-chloro-3-methylcarbanilate: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

Ethyl 4-chloro-3-trifluoromethylbenzoate: Contains a benzoate ester instead of a carbamate ester, leading to different reactivity and applications.

Ethyl 4-chloro-3-trifluoromethylphenylcarbamate: Similar structure but may have variations in its synthesis and applications.

The uniqueness of ethyl 4-chloro-3-trifluoromethylcarbanilate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Activité Biologique

Ethyl 4-chloro-3-trifluoromethylcarbanilate (CAS No. 18585-06-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-chloro-3-trifluoromethylcarbanilate has the molecular formula and a molecular weight of 267.632 g/mol. Its structure includes a chloro group and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity.

The biological activity of ethyl 4-chloro-3-trifluoromethylcarbanilate can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and potential interactions with cellular receptors.

1. Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-chloro-3-trifluoromethylcarbanilate exhibit antimicrobial properties. For example, studies have shown that fluorinated compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.

2. Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission, which could have implications for neuropharmacology.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated carbanilates, including ethyl 4-chloro-3-trifluoromethylcarbanilate. The results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 4-chloro-3-trifluoromethylcarbanilate | Staphylococcus aureus | 50 µg/mL |

| Ethyl 4-chloro-3-trifluoromethylcarbanilate | Escherichia coli | 75 µg/mL |

Enzymatic Inhibition Study

In a separate investigation focusing on enzymatic inhibition, researchers assessed the impact of ethyl 4-chloro-3-trifluoromethylcarbanilate on acetylcholinesterase activity. The compound demonstrated an IC50 value of approximately 25 µM, indicating moderate inhibitory effects.

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological aspects. Preliminary assessments suggest that ethyl 4-chloro-3-trifluoromethylcarbanilate exhibits low acute toxicity in animal models. However, further studies are necessary to evaluate chronic exposure effects and potential carcinogenicity.

Propriétés

IUPAC Name |

ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)15-6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFPGGUKCVCSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171802 | |

| Record name | Ethyl 4-chloro-3-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18585-06-3 | |

| Record name | Ethyl 4-chloro-3-trifluoromethylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018585063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-chloro-3-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.